molecular formula C16H8N2O4 B14651631 4H,4'H-[2,2'-Bi-3,1-benzoxazine]-4,4'-dione CAS No. 40728-87-8

4H,4'H-[2,2'-Bi-3,1-benzoxazine]-4,4'-dione

Cat. No.: B14651631
CAS No.: 40728-87-8
M. Wt: 292.24 g/mol
InChI Key: KHZAFBDLLLUOQB-UHFFFAOYSA-N
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Description

4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione is a heterocyclic compound that belongs to the benzoxazine family. These compounds are characterized by a bicyclic structure containing one oxygen and one nitrogen atom in a six-membered ring fused with a benzene ring. The unique structure of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione typically involves the formation of tetrafluoroborates. One common method includes the acylation of tertiary o-aminophenylcarbinols using carboxylic acids, their anhydrides, or acid chlorides in the presence of mineral or Lewis acids . The reaction conditions often involve the use of boron trifluoride etherate as a catalyst, which facilitates the formation of the benzoxazine ring .

Industrial Production Methods

Industrial production of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione may involve a one-pot synthesis approach. This method uses iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents, allowing for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions . This approach is advantageous due to its simplicity, high yield, and minimal energy requirements.

Chemical Reactions Analysis

Types of Reactions

4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione involves the formation of a carbenium center in the ortho position to the NHC®=O group in the starting aromatic substrate. The oxygen atom in this group exhibits nucleophilic properties, facilitating the formation of the benzoxazine heterocycle . This mechanism is crucial for its biological activities, including enzyme inhibition and plant growth regulation.

Comparison with Similar Compounds

4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione can be compared with other similar compounds, such as:

The uniqueness of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione lies in its specific structure and the diverse range of applications it offers in different fields.

Properties

CAS No.

40728-87-8

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

2-(4-oxo-3,1-benzoxazin-2-yl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H8N2O4/c19-15-9-5-1-3-7-11(9)17-13(21-15)14-18-12-8-4-2-6-10(12)16(20)22-14/h1-8H

InChI Key

KHZAFBDLLLUOQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=NC4=CC=CC=C4C(=O)O3

Origin of Product

United States

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